

An In-depth Technical Guide to Pyruvaldehyde Dimethyl Acetal: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dimethoxyacetone**

Cat. No.: **B147526**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvaldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-propanone, is a key organic intermediate with significant applications in pharmaceutical synthesis, fragrance, and flavor industries.^[1] Its structure features a ketone and a dimethyl acetal group, offering a unique combination of reactivity and stability.^[1] The acetal functionality serves as a protecting group for the highly reactive aldehyde moiety of pyruvaldehyde (methylglyoxal), allowing for more controlled reactions in complex synthetic pathways.^[2] This guide provides a comprehensive overview of the physical and chemical properties of pyruvaldehyde dimethyl acetal, detailed experimental protocols, and its role in various chemical transformations.

Physical and Chemical Properties

Pyruvaldehyde dimethyl acetal is a clear, colorless to pale yellow liquid at room temperature.^[2] It possesses a mild, characteristic organic odor.^[2] The presence of the dimethyl acetal group significantly enhances its stability compared to the parent aldehyde, methylglyoxal, protecting it from oxidation and other undesirable side reactions.^{[1][2]}

Quantitative Data

The key physical and chemical properties of pyruvaldehyde dimethyl acetal are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	1,1-dimethoxypropan-2-one	[3]
Synonyms	Pyruvic aldehyde dimethyl acetal, Methylglyoxal dimethyl acetal, 1,1-Dimethoxyacetone	[1][3][4]
CAS Number	6342-56-9	[3]
Molecular Formula	C5H10O3	[3]
Molecular Weight	118.13 g/mol	[3]
Appearance	Clear liquid	[1]
Boiling Point	133-145 °C	[1][5][6]
Melting Point	-57 °C	[7]
Density	0.99 g/cm ³ (at 20 °C)	[7]
Specific Gravity	0.99900 to 1.00200 (at 20 °C)	[5]
Refractive Index	1.3970 to 1.4000 (at 20 °C)	[5][8]
Flash Point	34-37.78 °C	[5][7]
Vapor Pressure	8.48 - 11 hPa (at 20 °C)	[3][7][9]
Solubility in Water	350 g/L (at 20°C)	[6][9]
logP (o/w)	-0.199 (estimated)	[5]

Spectroscopic Data

- ¹H NMR: The proton NMR spectrum of pyruvaldehyde dimethyl acetal shows characteristic peaks corresponding to the methyl protons of the acetyl group, the methoxy protons, and the methine proton.[3]

- ^{13}C NMR: The carbon NMR spectrum provides signals for the carbonyl carbon, the acetal carbon, and the methyl carbons.[10]

Chemical Reactivity and Stability

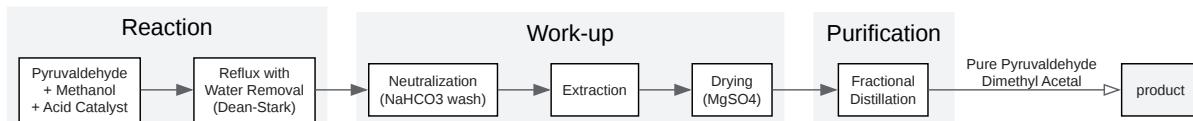
The dimethyl acetal group imparts considerable stability to the molecule, particularly in neutral or basic conditions.[1] However, it is susceptible to hydrolysis under acidic conditions, which regenerates the parent pyruvaldehyde (methylglyoxal).[2] This controlled release of a highly reactive dicarbonyl species is a key feature of its utility in organic synthesis. The compound is flammable and should be handled with appropriate safety precautions.[11][12] It is incompatible with strong acids, bases, and oxidizing agents.[2]

Experimental Protocols

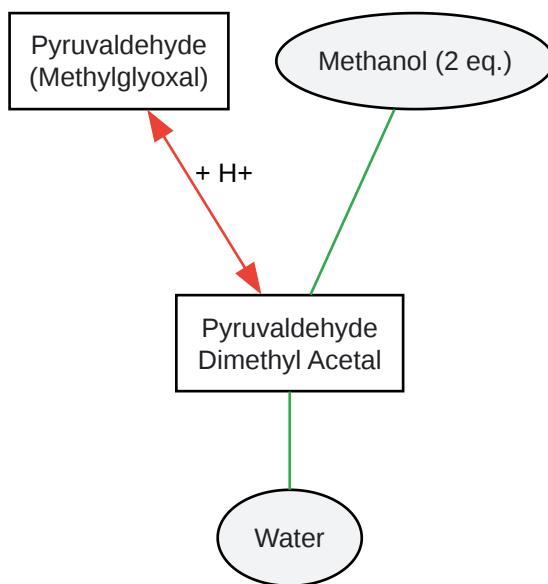
Synthesis of Pyruvaldehyde Dimethyl Acetal

The most common method for the synthesis of pyruvaldehyde dimethyl acetal is the acid-catalyzed reaction of pyruvaldehyde (often in the form of its hydrate or aqueous solution) with an excess of methanol.

Materials:


- Pyruvaldehyde (e.g., 40% aqueous solution)
- Methanol (anhydrous)
- Acid catalyst (e.g., sulfuric acid, Amberlite IR-120 resin)
- Benzene or Toluene (as an entrainer for water removal)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate

Procedure:


- In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the aqueous pyruvaldehyde solution and a significant excess of methanol.

- Add a catalytic amount of a strong acid, such as sulfuric acid.
- Add an azeotropic entrainer like benzene or toluene to facilitate the removal of water.
- Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
- Cool the reaction mixture to room temperature.
- Neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure pyruvaldehyde dimethyl acetal.

Synthesis Workflow of Pyruvaldehyde Dimethyl Acetal

Formation and Hydrolysis of Pyruvaldehyde Dimethyl Acetal

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyruvic aldehyde dimethyl acetal | C5H10O3 | CID 80650 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1061642C - Preparation of methylglyoxal dimethyl acetal - Google Patents [patents.google.com]
- 5. CN102531864A - Method for preparing pyruvic aldehyde dimethyl acetal - Google Patents [patents.google.com]
- 6. DE4435176A1 - Process for the preparation of methylglyoxal dimethyl acetal - Google Patents [patents.google.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. ymerdigital.com [ymerdigital.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Acetylacetalddehyde dimethyl acetal(5436-21-5) 1H NMR spectrum [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US2421559A - Acetals of pyruvic aldehyde - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pyruvaldehyde Dimethyl Acetal: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147526#physical-and-chemical-properties-of-pyruvaldehyde-dimethyl-acetal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com